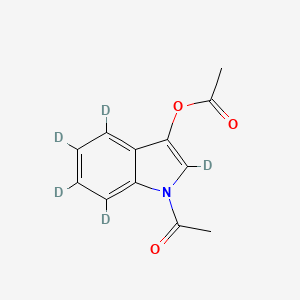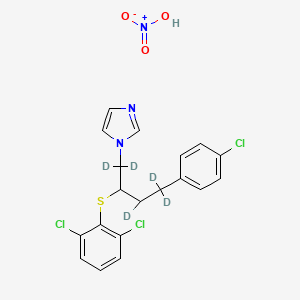
Hdac-IN-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-33 is a histone deacetylase inhibitor, a class of compounds that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This process affects chromatin structure and gene transcription, making histone deacetylase inhibitors valuable in various therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-33 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The process typically begins with the synthesis of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity against histone deacetylases .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process is designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in sufficient quantities for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s binding affinity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy as histone deacetylase inhibitors and their potential therapeutic applications .
Scientific Research Applications
Hdac-IN-33 has a wide range of scientific research applications, including:
Mechanism of Action
Hdac-IN-33 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene transcription. The molecular targets of this compound include various histone deacetylase isoforms, and its action affects multiple cellular pathways involved in cell cycle regulation, apoptosis, and differentiation .
Comparison with Similar Compounds
Hdac-IN-33 is compared with other histone deacetylase inhibitors such as vorinostat, trichostatin A, and givinostat. While these compounds share a common mechanism of action, this compound is unique in its selectivity and potency against specific histone deacetylase isoforms. This selectivity makes this compound a valuable tool for studying the distinct roles of different histone deacetylase isoforms in various biological processes .
List of Similar Compounds
- Vorinostat
- Trichostatin A
- Givinostat
- Abexinostat
- AR-42
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
8-[3-(1H-benzimidazol-2-yl)phenoxy]-N-hydroxyoctanamide |
InChI |
InChI=1S/C21H25N3O3/c25-20(24-26)13-4-2-1-3-7-14-27-17-10-8-9-16(15-17)21-22-18-11-5-6-12-19(18)23-21/h5-6,8-12,15,26H,1-4,7,13-14H2,(H,22,23)(H,24,25) |
InChI Key |
HTCBATPYJZDQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)OCCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)










![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)


